

# Technical Guide: **tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate**

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## Compound of Interest

	<i>Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B069240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**, a key building block in modern medicinal chemistry.

## Core Properties

**tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate** is a bifunctional molecule featuring a piperidine ring with a protected secondary amine (Boc group) and a primary aminomethyl substituent at the 3-position. This structure makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**.

Property	Value
CAS Number	162167-97-7
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	214.31 g/mol <a href="#">[1]</a>
Boiling Point	133-134 °C @ 17 mmHg <a href="#">[2]</a>
299.4 ± 13.0 °C @ 760 mmHg (Predicted) <a href="#">[3]</a>	
Density	0.995 g/mL at 25 °C <a href="#">[2]</a> <a href="#">[3]</a>
Refractive Index	1.469 <a href="#">[2]</a>
Flash Point	>110 °C <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow oil

## Synonyms

Common synonyms for this compound include:

- 3-(Aminomethyl)piperidine, N1-Boc protected
- 1-Boc-3-(aminomethyl)piperidine
- 3-Aminomethyl-1-N-Boc-piperidine [\[4\]](#)
- **tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate** [\[1\]](#)

## Synthesis and Purification

The synthesis of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate** can be achieved through various synthetic routes. A common and efficient method involves the reduction of the corresponding nitrile, *tert*-butyl 3-(cyanomethyl)piperidine-1-carboxylate.

## Experimental Protocol: Reduction of Nitrile

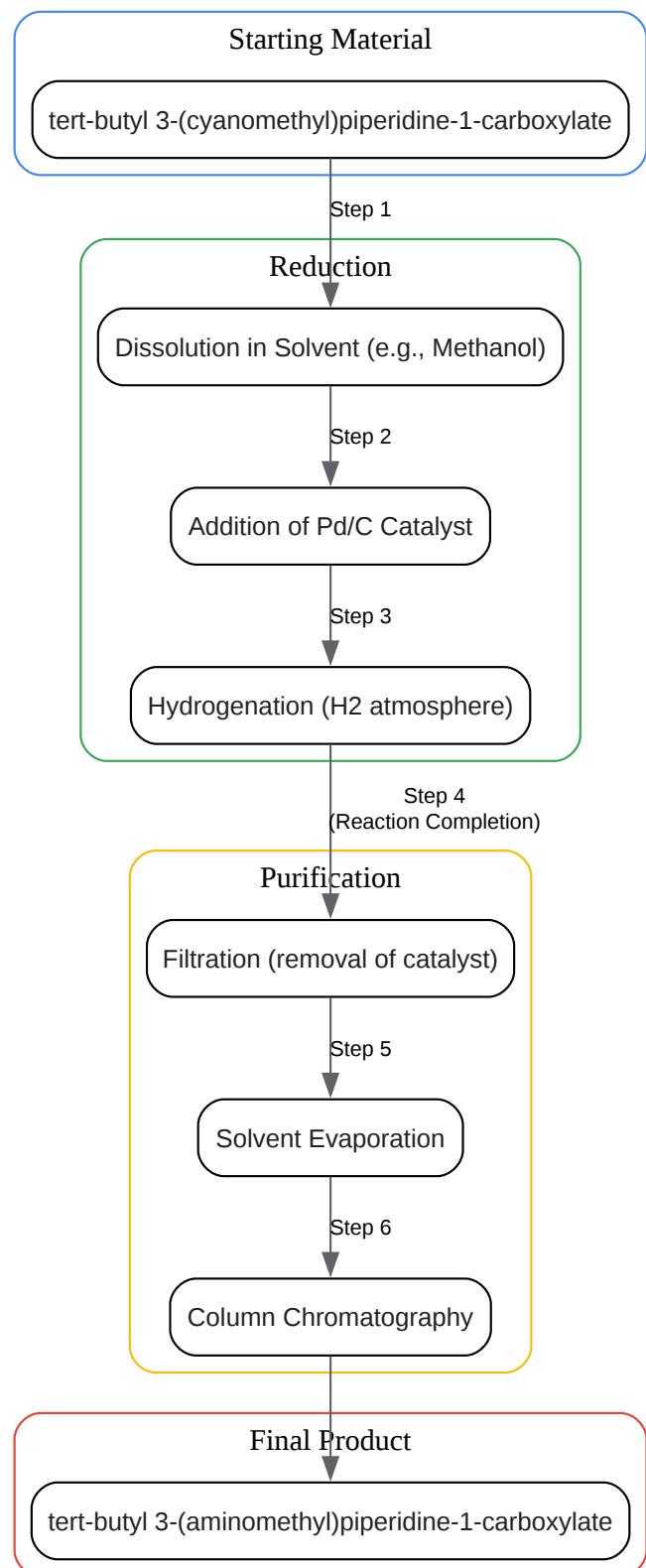
This protocol describes a representative method for the synthesis of **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**.

### Step 1: Synthesis of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

This intermediate can be synthesized from commercially available starting materials.

### Step 2: Reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

- **Reaction Setup:** In a suitable reaction vessel, dissolve tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate in a solvent such as methanol or ethanol.
- **Catalyst Addition:** Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
- **Hydrogenation:** Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.



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Synthetic Workflow for **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**

## Applications in Drug Development

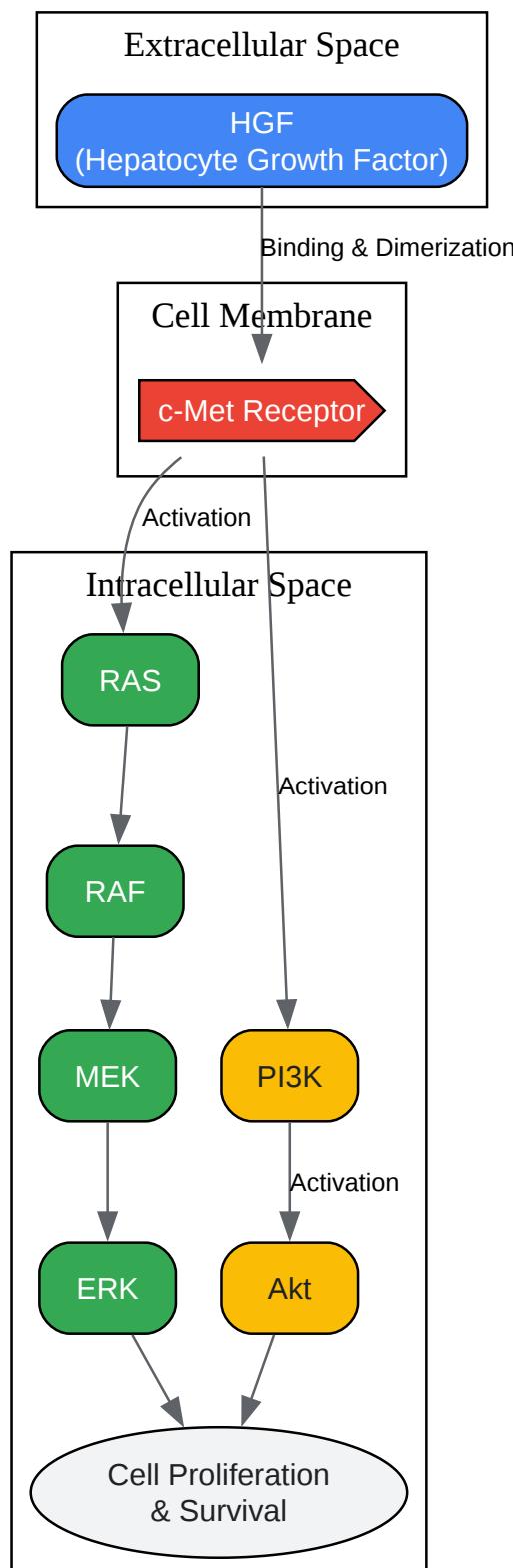
**tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate** is a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors. Its derivatives have shown significant activity as inhibitors of the c-Met receptor tyrosine kinase.

### Role as a c-Met Inhibitor Precursor

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, migration, and survival.<sup>[3]</sup> Aberrant activation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.<sup>[3]</sup> Consequently, the development of small molecule inhibitors targeting c-Met is a key area of cancer research. The aminomethylpiperidine moiety of the title compound serves as a versatile scaffold for the synthesis of potent and selective c-Met inhibitors.

### The c-Met Signaling Pathway

The binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.<sup>[3]</sup> <sup>[5]</sup> These include the activation of major pathways such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.<sup>[6]</sup>



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Simplified c-Met Signaling Pathway

## Analytical Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet in the range of 1.2-3.8 ppm), and the aminomethyl protons (a multiplet around 2.6-2.8 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display a signal for the carbonyl group of the Boc protector around 155 ppm, signals for the tert-butyl group around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons), and signals for the piperidine and aminomethyl carbons in the aliphatic region.

## Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of Boc-protected amines often shows characteristic fragmentation patterns. For **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**, key fragments would likely arise from the loss of the tert-butyl group ( $m/z$  57) and subsequent fragmentation of the Boc group. The molecular ion peak may be weak or absent in EI-MS. Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion  $[\text{M}+\text{H}]^+$ .

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